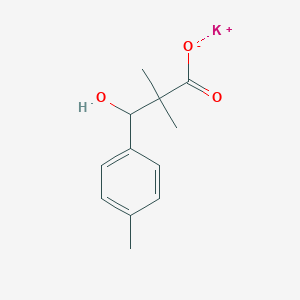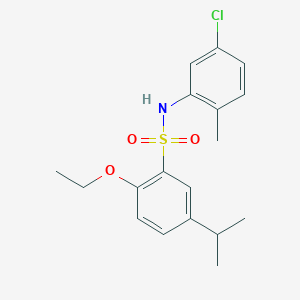![molecular formula C16H19NO B4921255 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s but gained popularity in the 2000s as a recreational drug. MDPV is known for its potent psychostimulant effects and has been associated with numerous cases of addiction, overdose, and even death. However, beyond its recreational use, MDPV has also been the focus of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine also acts as a potent agonist at the alpha-2 adrenergic receptor, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has also been shown to produce behavioral effects, such as increased locomotor activity, stereotypy, and social interaction.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying dopamine-related disorders. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine is also relatively easy to synthesize and has a long shelf life. However, there are also several limitations to using 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine in lab experiments. It has a high potential for abuse and addiction, which can make it difficult to control its use in animal studies. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine is also associated with numerous adverse effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. One area of research is the development of new therapeutic applications for 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. Studies have shown that 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine may be effective in treating ADHD and other dopamine-related disorders, and further research is needed to explore its potential in these areas. Another area of research is the development of new analogs of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine that may have improved therapeutic properties or reduced abuse potential. Finally, more research is needed to understand the long-term effects of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine use on the brain and behavior.
Synthesemethoden
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)-2-nitropropene with pyrrolidine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
Eigenschaften
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-8-13(12-17-10-4-5-11-17)14-6-2-3-7-15(14)16/h2-3,6-9H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMIBUORLULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)




![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)